molecular formula C15H14N2O4 B10893421 N-[(4-methylbenzyl)oxy]-3-nitrobenzamide

N-[(4-methylbenzyl)oxy]-3-nitrobenzamide

Cat. No.: B10893421
M. Wt: 286.28 g/mol
InChI Key: GQXVTGJGLALVMJ-UHFFFAOYSA-N
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Description

N~1~-[(4-METHYLBENZYL)OXY]-3-NITROBENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group and a methylbenzyl ether group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-METHYLBENZYL)OXY]-3-NITROBENZAMIDE typically involves the reaction of 3-nitrobenzoic acid with 4-methylbenzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction proceeds through the formation of an ester intermediate, which is then converted to the desired benzamide by treatment with ammonia or an amine .

Industrial Production Methods

Industrial production of N1-[(4-METHYLBENZYL)OXY]-3-NITROBENZAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4-METHYLBENZYL)OXY]-3-NITROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of N1-[(4-METHYLBENZYL)OXY]-3-AMINOBENZAMIDE.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of N1-[(4-METHYLBENZYL)OXY]-3-CARBOXYBENZAMIDE.

Scientific Research Applications

N~1~-[(4-METHYLBENZYL)OXY]-3-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[(4-METHYLBENZYL)OXY]-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzamide moiety can also interact with proteins or enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    N~1~-[(4-METHYLBENZYL)OXY]-3-AMINOBENZAMIDE: Similar structure but with an amine group instead of a nitro group.

    N~1~-[(4-METHYLBENZYL)OXY]-3-CARBOXYBENZAMIDE: Similar structure but with a carboxylic acid group instead of a nitro group.

    4-[(4-METHYLBENZYL)OXY]BENZOHYDRAZIDE: Contains a hydrazide group instead of a benzamide moiety.

Uniqueness

N~1~-[(4-METHYLBENZYL)OXY]-3-NITROBENZAMIDE is unique due to the presence of both a nitro group and a methylbenzyl ether group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-[(4-methylphenyl)methoxy]-3-nitrobenzamide

InChI

InChI=1S/C15H14N2O4/c1-11-5-7-12(8-6-11)10-21-16-15(18)13-3-2-4-14(9-13)17(19)20/h2-9H,10H2,1H3,(H,16,18)

InChI Key

GQXVTGJGLALVMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CONC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

solubility

>42.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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